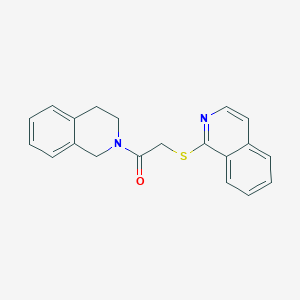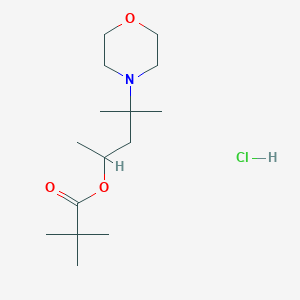
2-(ISOQUINOLIN-1-YLSULFANYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ISOQUINOLIN-1-YLSULFANYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is a complex organic compound that features both isoquinoline and tetrahydroisoquinoline moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the isoquinoline ring system, which is a common structural motif in many natural products and pharmaceuticals, adds to its significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ISOQUINOLIN-1-YLSULFANYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Isoquinoline Sulfide: The isoquinoline ring is first functionalized with a thiol group to form isoquinoline sulfide. This can be achieved through the reaction of isoquinoline with a thiolating agent such as thiourea in the presence of a base.
Coupling with Tetrahydroisoquinoline: The isoquinoline sulfide is then coupled with tetrahydroisoquinoline through a nucleophilic substitution reaction. This step often requires a strong base and a suitable solvent to facilitate the reaction.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The isoquinoline and tetrahydroisoquinoline rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carbonyl group.
Halogenated Derivatives: From substitution reactions.
Applications De Recherche Scientifique
2-(ISOQUINOLIN-1-YLSULFANYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Its effects on biological systems are investigated to understand its potential therapeutic benefits and mechanisms of action.
Mécanisme D'action
The mechanism of action of 2-(ISOQUINOLIN-1-YLSULFANYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline and tetrahydroisoquinoline moieties can bind to active sites or allosteric sites on proteins, modulating their activity. The sulfur atom in the sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(ISOQUINOLIN-1-YLSULFANYL)ETHAN-1-ONE: Lacks the tetrahydroisoquinoline moiety.
1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE: Lacks the isoquinoline sulfanyl group.
Uniqueness
2-(ISOQUINOLIN-1-YLSULFANYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is unique due to the presence of both isoquinoline and tetrahydroisoquinoline moieties, which can confer distinct biological and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-isoquinolin-1-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-19(22-12-10-15-5-1-2-7-17(15)13-22)14-24-20-18-8-4-3-6-16(18)9-11-21-20/h1-9,11H,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKAEURZDSEUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6079506.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6079511.png)
![(4-chlorophenyl)[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6079513.png)

![1-(4-chlorophenyl)-N-({1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6079527.png)
![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4-nitrobenzenesulfonamide hydrochloride](/img/structure/B6079531.png)
![(4-{(E)-[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6079548.png)
![Methyl 4-hydroxy-1-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate](/img/structure/B6079560.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6079565.png)
![N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6079575.png)

![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6079600.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6079611.png)
![1-(4-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6079616.png)
